Superior in vitro Activity Against MRSA vs. Doxycycline and Tetracycline
Minocycline exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a phenotype against which doxycycline and tetracycline are clinically ineffective. In a study of 13 MRSA strains, minocycline inhibited 10 of 13 strains (77%) at 3 µg/mL, whereas tetracycline and doxycycline showed no activity against any strain [1]. A broader analysis of 983 S. aureus isolates confirmed this pattern: only 4% of tetracycline-resistant isolates were also resistant to minocycline, compared to 77% that were cross-resistant to doxycycline [2].
| Evidence Dimension | In vitro antibacterial activity |
|---|---|
| Target Compound Data | Minocycline: 10/13 MRSA strains inhibited at 3 µg/mL; 4% resistance rate in tetracycline-resistant isolates |
| Comparator Or Baseline | Doxycycline: 0/13 MRSA strains inhibited; 77% cross-resistance. Tetracycline: 0/13 MRSA strains inhibited. |
| Quantified Difference | Minocycline demonstrated a 10-fold higher inhibition rate (77% vs. 0%) against MRSA and a 19-fold lower cross-resistance rate (4% vs. 77%) compared to doxycycline. |
| Conditions | Broth microdilution and agar dilution susceptibility testing against clinical S. aureus isolates. |
Why This Matters
This evidence is critical for selecting minocycline for in vitro studies or formulations targeting multidrug-resistant Gram-positive infections where doxycycline is predicted to fail.
- [1] Klastersky, J., & Daneau, D. (1972). Activity of Tetracycline, Doxycycline, and Minocycline Against Methicillin-Susceptible and -Resistant Staphylococci. Antimicrobial Agents and Chemotherapy, 6(4), 411–414. View Source
- [2] Lewis, S. A., & Altemeier, W. A. (1976). Correlation of in vitro resistance of Staphylococcus aureus to tetracycline, doxycycline, and minocycline with in vivo use. Chemotherapy, 22(5), 319-323. View Source
